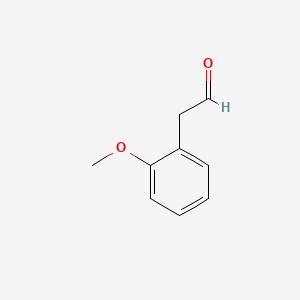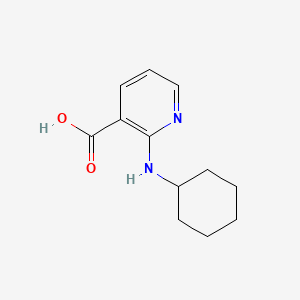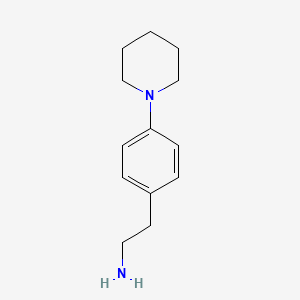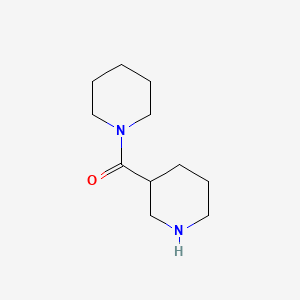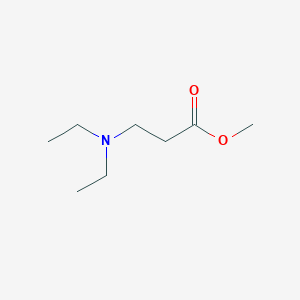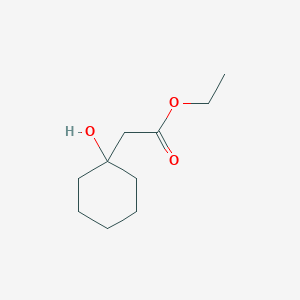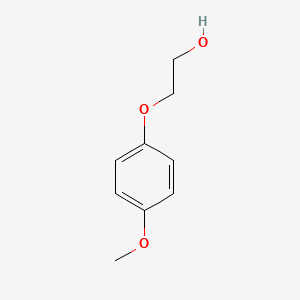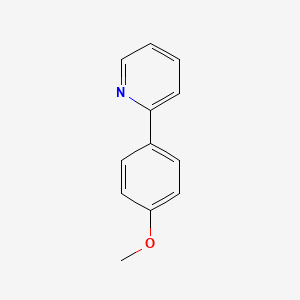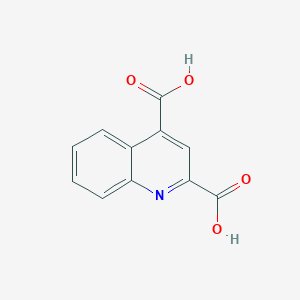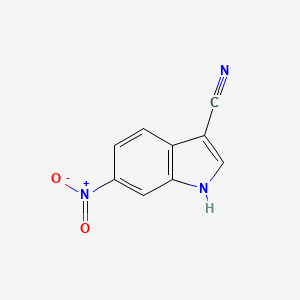
6-硝基-1H-吲哚-3-腈
概述
描述
6-Nitro-1H-indole-3-carbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties
科学研究应用
6-Nitro-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
未来方向
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there could be future research directions in exploring the biological activities of 6-nitro-1H-indole-3-carbonitrile and its derivatives.
作用机制
Target of Action
It is known that indole derivatives, which include 6-nitro-1h-indole-3-carbonitrile, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the diverse biological and clinical applications of indole derivatives .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the effects are likely to be broad and varied .
生化分析
Biochemical Properties
6-nitro-1H-indole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 6-nitro-1H-indole-3-carbonitrile, have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β) and inosine monophosphate dehydrogenase (IMPDH), which are crucial enzymes in cellular metabolism and signaling pathways . These interactions can lead to changes in the phosphorylation status of target proteins, thereby modulating their activity and downstream signaling events.
Cellular Effects
6-nitro-1H-indole-3-carbonitrile exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 6-nitro-1H-indole-3-carbonitrile, have demonstrated anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells . Additionally, these compounds can modulate the expression of genes involved in cell cycle regulation, apoptosis, and stress response, thereby affecting cellular function and survival.
Molecular Mechanism
The molecular mechanism of action of 6-nitro-1H-indole-3-carbonitrile involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 6-nitro-1H-indole-3-carbonitrile can bind to the active site of GSK-3β, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition can result in the activation of signaling pathways that promote cell survival and proliferation. Additionally, 6-nitro-1H-indole-3-carbonitrile can modulate the activity of transcription factors, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-nitro-1H-indole-3-carbonitrile can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives, including 6-nitro-1H-indole-3-carbonitrile, can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . The stability of 6-nitro-1H-indole-3-carbonitrile is influenced by factors such as pH, temperature, and the presence of other reactive species. Long-term exposure to 6-nitro-1H-indole-3-carbonitrile can result in sustained changes in cellular function, including alterations in gene expression, protein activity, and metabolic flux.
Dosage Effects in Animal Models
The effects of 6-nitro-1H-indole-3-carbonitrile vary with different dosages in animal models. At low doses, 6-nitro-1H-indole-3-carbonitrile may exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and organ damage. Studies have shown that the threshold for toxic effects varies depending on the species, route of administration, and duration of exposure. It is essential to determine the optimal dosage of 6-nitro-1H-indole-3-carbonitrile to maximize its therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-nitro-1H-indole-3-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and activity. For instance, indole derivatives, including 6-nitro-1H-indole-3-carbonitrile, can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolites can have different biological activities and may contribute to the overall effects of 6-nitro-1H-indole-3-carbonitrile. Additionally, 6-nitro-1H-indole-3-carbonitrile can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of 6-nitro-1H-indole-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. For example, indole derivatives, including 6-nitro-1H-indole-3-carbonitrile, can be transported across cell membranes by organic anion transporters and organic cation transporters . These transporters facilitate the uptake and efflux of 6-nitro-1H-indole-3-carbonitrile, influencing its localization and accumulation within cells. Additionally, binding proteins, such as albumin, can bind to 6-nitro-1H-indole-3-carbonitrile, affecting its distribution and bioavailability.
Subcellular Localization
The subcellular localization of 6-nitro-1H-indole-3-carbonitrile can influence its activity and function. Indole derivatives, including 6-nitro-1H-indole-3-carbonitrile, can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 6-nitro-1H-indole-3-carbonitrile can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression. Additionally, it can be targeted to the mitochondria, influencing mitochondrial function and cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-1H-indole-3-carbonitrile typically involves the nitration of 1H-indole-3-carbonitrile. One common method is the reaction of 1H-indole-3-carbonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful temperature control to avoid over-nitration and degradation of the indole ring .
Industrial Production Methods: Industrial production of 6-nitro-1H-indole-3-carbonitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions: 6-Nitro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products:
Reduction: 6-Amino-1H-indole-3-carbonitrile.
Substitution: Various substituted indole derivatives.
Cyclization: Fused heterocyclic compounds.
相似化合物的比较
1H-Indole-3-carbonitrile: Lacks the nitro group, resulting in different reactivity and biological activity.
6-Amino-1H-indole-3-carbonitrile:
5-Nitro-1H-indole-3-carbonitrile: The position of the nitro group affects the compound’s reactivity and biological activity
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .
属性
IUPAC Name |
6-nitro-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-4-6-5-11-9-3-7(12(13)14)1-2-8(6)9/h1-3,5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNGQQUAXSHFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300543 | |
| Record name | 6-nitro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4769-99-7 | |
| Record name | 6-Nitro-1H-indole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4769-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-nitro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
